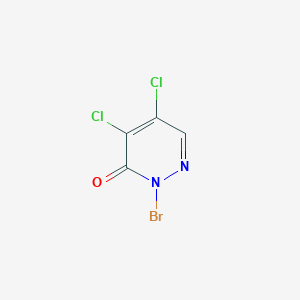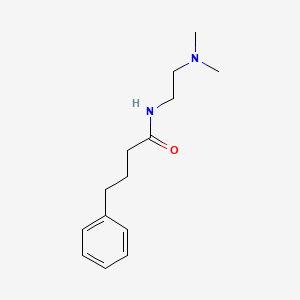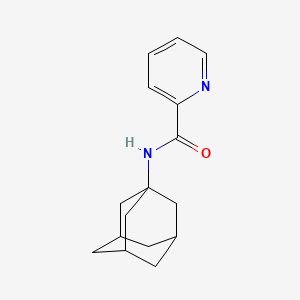
Picolinamide, N-(1-adamantyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinamide, N-(1-adamantyl)-, is a compound that combines the structural features of picolinamide and adamantane. Picolinamide is a derivative of picolinic acid, a naturally occurring compound in the human body, while adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picolinamide, N-(1-adamantyl)-, typically involves the reaction of picolinamide with 1-adamantylamine. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the picolinamide and adamantylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of Picolinamide, N-(1-adamantyl)-, may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Picolinamide, N-(1-adamantyl)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Picolinamide, N-(1-adamantyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Picolinamide, N-(1-adamantyl)-, involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the lipid-transfer protein Sec14p, inhibiting its function and thereby disrupting the lipid metabolism of the fungal cells . This selective inhibition is achieved through the binding of the compound to the active site of the protein, preventing its normal activity .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A simpler derivative of picolinic acid, lacking the adamantyl group.
Adamantyl derivatives: Compounds like 1-adamantylamine and adamantane carboxylic acid, which share the adamantyl moiety but differ in their functional groups.
Uniqueness
Picolinamide, N-(1-adamantyl)-, is unique due to the combination of the picolinamide and adamantyl structures. This combination imparts enhanced stability, rigidity, and specific biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
61876-32-2 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-(1-adamantyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(14-3-1-2-4-17-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |
InChI Key |
KDPXTORXIBWFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


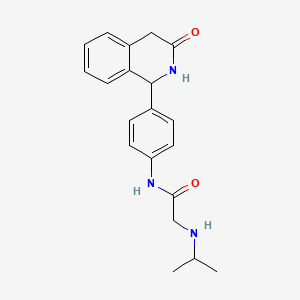

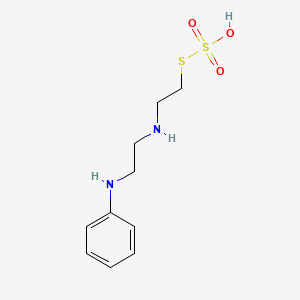
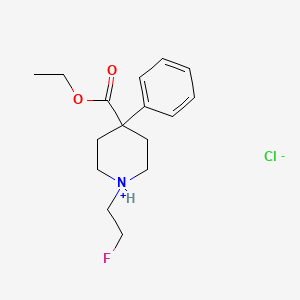
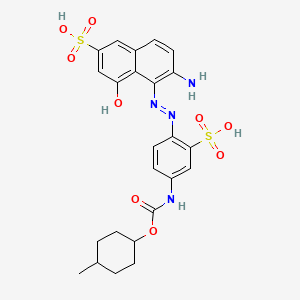
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

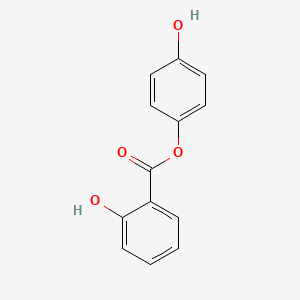
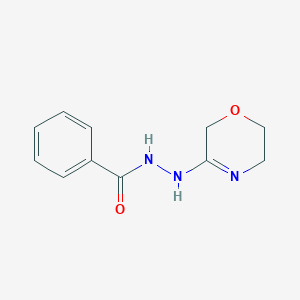
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
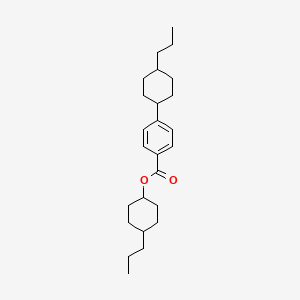
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
